molecular formula C21H20N2O4 B7752217 2-[[2-(6-ethyl-2-phenylchromen-4-ylidene)azaniumylacetyl]amino]acetate

2-[[2-(6-ethyl-2-phenylchromen-4-ylidene)azaniumylacetyl]amino]acetate

Cat. No.: B7752217
M. Wt: 364.4 g/mol
InChI Key: JHSSFZOSCURDSR-OQKWZONESA-N
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Description

2-[[2-(6-ethyl-2-phenylchromen-4-ylidene)azaniumylacetyl]amino]acetate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(6-ethyl-2-phenylchromen-4-ylidene)azaniumylacetyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-ethyl-2-phenylchromen-4-one with an appropriate amine to form the intermediate, followed by acetylation to yield the final product. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(6-ethyl-2-phenylchromen-4-ylidene)azaniumylacetyl]amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[2-(6-ethyl-2-phenylchromen-4-ylidene)azaniumylacetyl]amino]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(6-ethyl-2-phenylchromen-4-ylidene)azaniumylacetyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-2-phenylchromen-4-one: A precursor in the synthesis of the target compound.

    2-phenylchromen-4-one: A structurally similar compound with different substituents.

    Chromene derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

2-[[2-(6-ethyl-2-phenylchromen-4-ylidene)azaniumylacetyl]amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-(6-ethyl-2-phenylchromen-4-ylidene)azaniumylacetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-2-14-8-9-18-16(10-14)17(22-12-20(24)23-13-21(25)26)11-19(27-18)15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,23,24)(H,25,26)/b22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSSFZOSCURDSR-OQKWZONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=[NH+]CC(=O)NCC(=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\CC(=O)NCC(=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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